

Application Note: Selective Synthesis of N,N,2-Trimethyl-5-nitroaniline

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Compound of Interest

Compound Name: *N,N,2-Trimethyl-5-nitroaniline*

CAS No.: 36714-84-8

Cat. No.: B3051871

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Scientific Rationale & Reaction Design

The synthesis targets the exhaustive methylation of the primary amine on the 2-methyl-5-nitroaniline scaffold.

- **Substrate Selection:** 2-Methyl-5-nitroaniline (Fast Scarlet G Base) is chosen because the nitro group at the 5-position deactivates the ring, making the amine less nucleophilic than unsubstituted aniline. However, the amino group remains sufficiently reactive for alkylation under basic conditions.
- **Regiochemistry:** Direct nitration of N,N-dimethyl-o-toluidine often yields a mixture of isomers (3-nitro and 5-nitro) due to the competing directing effects of the dimethylamino (ortho/para) and methyl (ortho/para) groups. By starting with the pre-nitrated 2-methyl-5-nitroaniline, the regiochemistry is fixed at the onset.
- **Reagent Choice:** Methyl Iodide (MeI) is utilized as the alkylating agent due to its high reactivity (soft electrophile). Potassium Carbonate (

) serves as the base to scavenge the hydroiodic acid byproduct, driving the equilibrium forward. Dimethylformamide (DMF) is selected as the solvent to solubilize the polar intermediate salts and stabilize the transition state.

Experimental Protocol

Safety Warning:

- Methyl Iodide is a volatile neurotoxin and suspected carcinogen. Use only in a certified chemical fume hood.
- Nitroanilines can cause methemoglobinemia upon skin absorption. Double-glove (Nitrile/Laminate) is required.
- DMF is a potent organic solvent and hepatotoxin; avoid inhalation.

Materials

Reagent	Role	Purity
2-Methyl-5-nitroaniline	Substrate	>98%
Methyl Iodide (MeI)	Alkylating Agent	99%
Potassium Carbonate ()	Base	Anhydrous, Granular
N,N-Dimethylformamide (DMF)	Solvent	Anhydrous
Ethyl Acetate / Hexanes	Extraction/Purification	ACS Grade

Step-by-Step Methodology

- Reaction Setup:
 - To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-5-nitroaniline (15.2 g, 100 mmol) and anhydrous (41.4 g, 300 mmol).

- Add DMF (100 mL) and stir the suspension at room temperature for 15 minutes to ensure homogeneity of the slurry.
- Alkylation:
 - Cool the mixture to 0°C using an ice bath.
 - Add Methyl Iodide (18.7 mL, 300 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Note: Exothermic reaction.[1]
 - Remove the ice bath and allow the reaction to warm to room temperature.
 - Heat the mixture to 60°C and stir for 12–18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes). The starting material () should disappear, and the dimethyl product () should appear.
- Work-up:
 - Quench the reaction by pouring the mixture into 500 mL of ice-cold water. A yellow-orange precipitate may form.[2]
 - Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).
 - Combine the organic layers and wash with Brine (2 x 100 mL) to remove residual DMF.
 - Dry the organic phase over anhydrous Sodium Sulfate ().
 - Filter and concentrate the solvent under reduced pressure (Rotary Evaporator) to yield the crude orange oil/solid.
- Purification:

- Recrystallization: Dissolve the crude solid in minimal hot Ethanol (EtOH). Allow to cool slowly to room temperature, then refrigerate at 4°C. Filter the yellow crystals.
- Alternative (Column Chromatography): If oil persists, purify via silica gel chromatography using a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).

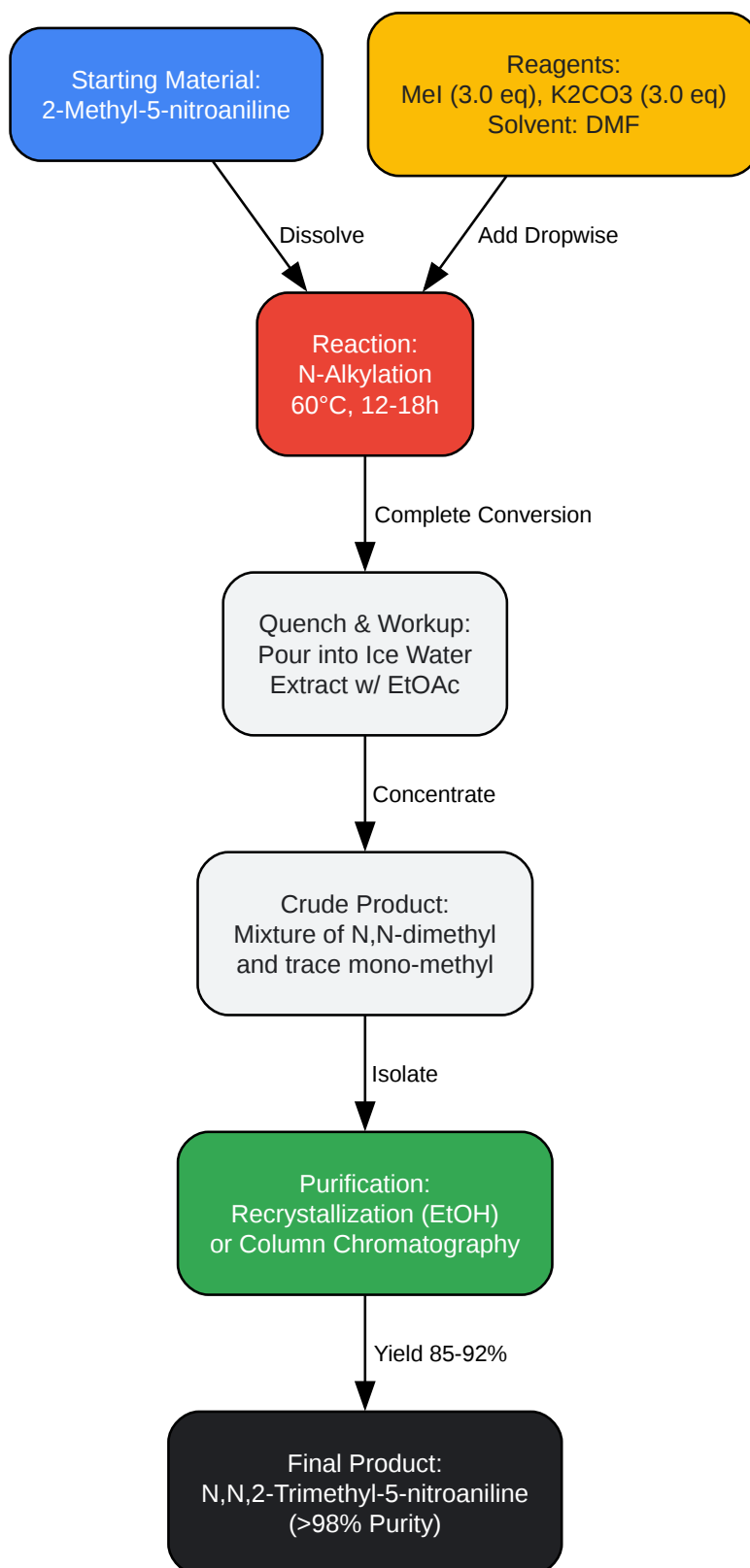
Data Analysis & Characterization

The following table summarizes the expected physical and chemical data for the product and intermediates.

Parameter	2-Methyl-5-nitroaniline (Start)	N,N,2-Trimethyl-5-nitroaniline (Product)
Molecular Weight	152.15 g/mol	180.21 g/mol
Appearance	Yellow/Orange Powder	Bright Yellow Crystals/Oil
Melting Point	105–107 °C	50–55 °C (approx.)
Solubility	DMSO, Methanol, Acetone	DCM, Ethyl Acetate, Toluene
TLC ()	0.30 (20% EtOAc/Hex)	0.65 (20% EtOAc/Hex)
Yield (Typical)	N/A	85–92%

Workflow Visualization

The following diagram illustrates the reaction pathway and logical flow of the synthesis and purification process.



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Figure 1: Step-by-step reaction workflow for the synthesis of **N,N,2-Trimethyl-5-nitroaniline** via N-methylation.

References

- Ningbo Inno Pharmchem. (2025). Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline. Retrieved from [[Link](#)]

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